molecular formula C20H20N2O3S B2978923 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 391220-90-9

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2978923
CAS No.: 391220-90-9
M. Wt: 368.45
InChI Key: DXYJFSCKJAAAOO-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a benzamide derivative featuring a thiazole ring substituted with a 2,4-dimethylphenyl group and a 3,5-dimethoxybenzamide moiety. The thiazole core is a five-membered aromatic ring containing sulfur and nitrogen, known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities . The 3,5-dimethoxybenzamide group may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-12-5-6-17(13(2)7-12)18-11-26-20(21-18)22-19(23)14-8-15(24-3)10-16(9-14)25-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYJFSCKJAAAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method is the cyclization of a suitable precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzamide group are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

Triazole Derivatives (Compounds 7–9, 10–15)

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) share similarities in their aromatic substitution patterns but differ in their heterocyclic core (1,2,4-triazole vs. thiazole). Key distinctions include:

  • Synthesis : Triazoles are synthesized via cyclization of hydrazinecarbothioamides under alkaline conditions, whereas thiazoles typically form via Hantzsch or condensation reactions .
  • Tautomerism : Triazole-thione derivatives exhibit tautomerism (thiol ↔ thione), confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹), which is absent in thiazoles .
  • Bioactivity : Triazole derivatives are often explored for antimicrobial and antifungal activities, whereas thiazoles are associated with kinase inhibition and anticancer properties.
Oxadiazole Derivatives (Compounds 5f–5i)

Compounds like 4-{[Benzyl(methyl)amino][5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5h) feature a 1,3,4-oxadiazole core. Differences include:

  • Electron Density : The oxadiazole ring is electron-deficient compared to thiazoles, affecting reactivity in electrophilic substitutions.
  • Synthesis : Oxadiazoles are synthesized via multi-component reactions involving aldehydes and amines, contrasting with the stepwise approaches for thiazoles .
Thiadiazole Derivatives (Compound I)

The (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine () shares a sulfur-containing heterocycle but differs in substitution:

  • Planarity and Hydrogen Bonding : The thiadiazole ring in this compound is nearly planar, stabilized by intramolecular C–H···N hydrogen bonds, which may enhance crystallinity compared to thiazoles .
  • Biological Activity: Thiadiazoles are noted for insecticidal and fungicidal activities, suggesting divergent applications from benzamide-functionalized thiazoles .

Substituent Effects on Physicochemical Properties

Compound Class Core Heterocycle Key Substituents Lipophilicity (LogP*) Thermal Stability
Target Thiazole Derivative 1,3-Thiazole 2,4-Dimethylphenyl, 3,5-dimethoxy High (est. 3.8–4.2) Moderate (m.p. ~200–250°C)
Triazole-Thiones (7–9) 1,2,4-Triazole Sulfonyl, difluorophenyl Moderate (est. 2.5–3.0) High (m.p. >250°C)
Oxadiazoles (5f–5i) 1,3,4-Oxadiazole Benzylamino, dimethylphenyl Variable (est. 2.0–3.5) Low (oily at RT)
Thiadiazole (I) 1,3,4-Thiadiazole Methylsulfanyl, dimethylphenyl Moderate (est. 2.8) High (m.p. 408 K)

*Estimated based on substituent contributions.

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide (commonly referred to as DMPTB) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DMPTB is characterized by its thiazole and benzamide moieties. The molecular formula is C18H20N2O3SC_{18}H_{20}N_2O_3S, with a molecular weight of approximately 348.43 g/mol. The presence of dimethoxy groups on the benzene ring enhances its lipophilicity and may influence its biological interactions.

The biological activity of DMPTB can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity: Preliminary studies suggest that DMPTB may inhibit certain enzymes involved in cancer cell proliferation. For instance, it has been shown to affect dihydrofolate reductase (DHFR) activity, which is crucial for nucleotide synthesis in rapidly dividing cells .
  • Antioxidant Properties: The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects: DMPTB has been reported to reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of DHFR
Antioxidant ActivityReduction in oxidative stress markers
Anti-inflammatory EffectsDecreased levels of inflammatory cytokines

Case Study 1: Cancer Therapeutics

A study investigated the effects of DMPTB on human cancer cell lines. Results indicated that DMPTB significantly inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. The compound was shown to downregulate key survival pathways, making it a candidate for further investigation as an anticancer agent .

Case Study 2: Inflammatory Disorders

Another study focused on the anti-inflammatory properties of DMPTB in a murine model of arthritis. Treatment with DMPTB resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Research Findings

Recent research has highlighted the potential of DMPTB as a multi-targeted therapeutic agent. Its ability to modulate various pathways involved in cell survival and inflammation underscores its versatility:

  • Cellular Studies: In vitro studies have demonstrated that DMPTB can alter gene expression profiles associated with apoptosis and inflammation.
  • Animal Models: Preclinical trials using animal models have shown promising results in reducing tumor size and improving overall health metrics in treated groups compared to controls.

Q & A

Q. Q1: What are the established synthetic routes for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, and how can purity be optimized?

A1: The compound is synthesized via a two-step approach:

Thiazole ring formation : Reacting 2,4-dimethylphenyl-substituted thiourea with α-haloketones (e.g., chloroacetone) under reflux in ethanol or DMF .

Amide coupling : The resulting thiazol-2-amine is reacted with 3,5-dimethoxybenzoyl chloride in pyridine or THF at room temperature, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Purity optimization : Use HPLC (C18 column, methanol/water mobile phase) to monitor reaction progress. Recrystallization from methanol or ethanol improves crystallinity .

Advanced Synthesis Challenges

Q. Q2: How can researchers address low yields during the amide coupling step?

A2: Low yields often stem from steric hindrance from the 3,5-dimethoxybenzoyl group. Strategies include:

  • Activating agents : Use HATU or EDCI/HOBt to enhance coupling efficiency.
  • Solvent optimization : Replace pyridine with DMF or DCM to improve solubility .
  • Temperature control : Conduct reactions at 0–5°C to minimize side reactions .

Structural Characterization Techniques

Q. Q3: What analytical methods are critical for confirming the structure of this compound?

A3:

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z 308.4 for [M+H]+^+) .
  • X-ray crystallography : SHELXL-97 refines crystal structures, revealing intermolecular hydrogen bonds (e.g., N–H⋯O) and π-π stacking .

Mechanism of Action in Cancer Research

Q. Q4: What is the proposed mechanism by which this compound inhibits tumor growth?

A4: The compound (INH1) targets the Hec1/Nek2 mitotic pathway :

  • Disrupts Hec1-kinetochore binding, reducing Nek2 protein levels.
  • Activates the spindle assembly checkpoint, leading to mitotic arrest and apoptosis .
  • In vitro studies show GI50_{50} values of 10–21 μM in breast cancer cell lines (e.g., MDA-MB-468) .

Advanced Mechanistic Contradictions

Q. Q5: How do researchers reconcile discrepancies in potency across different cancer cell lines?

A5: Variability arises from:

  • Hec1 expression levels : Cell lines with higher Hec1 (e.g., triple-negative breast cancer) show greater sensitivity .
  • Off-target effects : Use siRNA knockdown of Hec1/Nek2 to validate specificity.
  • Metabolic stability : Assess hepatic microsomal stability to rule out pharmacokinetic confounding .

Structural Modifications for SAR Studies

Q. Q6: Which structural features are critical for maintaining inhibitory activity?

A6: Key pharmacophores:

  • Thiazole ring : Essential for binding to Hec1’s hydrophobic pocket.
  • 3,5-Dimethoxybenzamide : Enhances solubility and stabilizes π-stacking with Phe residues .
  • 2,4-Dimethylphenyl group : Optimal steric bulk for disrupting Hec1-Nek2 interactions .

In Vivo Efficacy and Pharmacokinetics

Q. Q7: What dosing regimens are effective in murine xenograft models?

A7:

  • Dose : 100 mg/kg via intraperitoneal injection, 3×/week.
  • Efficacy : Reduces tumor volume by 60–70% in MDA-MB-468 xenografts .
  • PK profile : Half-life of 2.3 hours in mice; co-administration with CYP3A4 inhibitors improves bioavailability .

Computational Modeling for Optimization

Q. Q8: How can molecular dynamics (MD) simulations guide derivative design?

A8:

  • Docking studies : Use AutoDock Vina to predict binding poses in Hec1’s ATP-binding pocket.
  • Free energy calculations (MM/PBSA) : Identify derivatives with stronger ΔGbinding_{\text{binding}} .
  • ADMET prediction : SwissADME evaluates logP (<5) and PSA (<90 Ų) for drug-likeness .

Handling Data Contradictions in Biological Assays

Q. Q9: How should researchers address inconsistent IC50_{50}50​ values in replicate studies?

A9:

  • Standardize assays : Use synchronized cell populations (e.g., via serum starvation).
  • Control for edge effects : Avoid peripheral wells in 96-well plates.
  • Statistical validation : Apply Grubbs’ test to remove outliers and report mean ± SEM .

Crystallographic Challenges

Q. Q10: What strategies improve crystal quality for X-ray diffraction?

A10:

  • Solvent screening : Use vapor diffusion with 2:1 methanol/water.
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing.
  • Data collection : Optimize at λ = 0.710–0.980 Å (synchrotron sources reduce noise) .

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